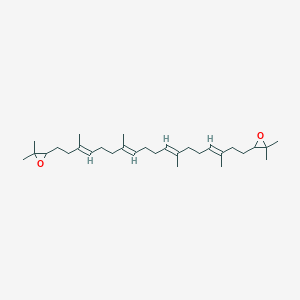

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

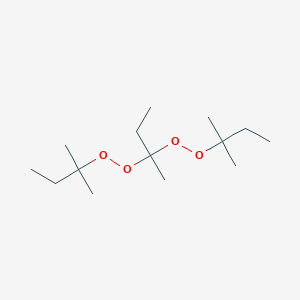

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS), also known as 2,3:22,23-dioxidosqualene, is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon. This compound is formed through the oxidation of squalene and plays a crucial role in the biosynthesis of sterols and triterpenes. 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is an intermediate in the synthesis of various bioactive compounds, including sterols like lanosterol and cycloartenol, which are precursors to cholesterol and other essential biomolecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) can be synthesized through the oxidation of squalene using specific oxidizing agents. One common method involves the use of N-bromosuccinimide (NBS) in a tetrahydrofuran (THF) solution. The reaction is typically carried out at low temperatures (0°C) under a nitrogen atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of dioxidosqualene often involves biotechnological approaches, such as the use of genetically engineered microorganisms. For instance, Escherichia coli can be engineered to produce dioxidosqualene by introducing specific enzymes involved in the squalene oxidation pathway .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex triterpenoids.

Common Reagents and Conditions:

Oxidizing Agents: N-bromosuccinimide (NBS), hydrogen peroxide (H₂O₂).

Catalysts: Oxidosqualene cyclases (OSCs) are crucial for the cyclization reactions.

Major Products:

Lanosterol: A precursor to cholesterol.

Cycloartenol: A precursor to plant sterols.

Various Triterpenoids: Including β-amyrin and lupeol.

Wissenschaftliche Forschungsanwendungen

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex triterpenoids and sterols.

Biology: Studied for its role in cell membrane integrity and stress tolerance in microorganisms.

Medicine: Investigated for its potential in cholesterol-lowering therapies and as an anti-cancer agent.

Industry: Utilized in the production of biofuels and bioproducts through microbial engineering.

Wirkmechanismus

2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) exerts its effects primarily through its role as a substrate for oxidosqualene cyclases. These enzymes catalyze the cyclization of dioxidosqualene into various triterpenoids and sterols. The mechanism involves the formation of carbocation intermediates, which then undergo rearrangement and cyclization to form the final products . In medical applications, dioxidosqualene’s role in cholesterol biosynthesis makes it a target for cholesterol-lowering drugs and potential anti-cancer therapies .

Vergleich Mit ähnlichen Verbindungen

2,3-Oxidosqualene: An intermediate in sterol and triterpene biosynthesis, similar to dioxidosqualene but with a single epoxide group.

Squalene: The precursor to both 2,3-oxidosqualene and dioxidosqualene.

Uniqueness: 2,3,22,23-DIOXIDOSQUALENE (MIXTURE OF DIASTEREOMERS) is unique due to its dual epoxide groups, which allow for more complex cyclization reactions and the formation of a broader range of triterpenoid structures. This makes it a valuable intermediate in the synthesis of diverse bioactive compounds .

Eigenschaften

IUPAC Name |

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABSNIWLJXCBGG-TXLDAEQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31063-19-1 |

Source

|

| Record name | 2,3,22,23-Dioxidosqualene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.